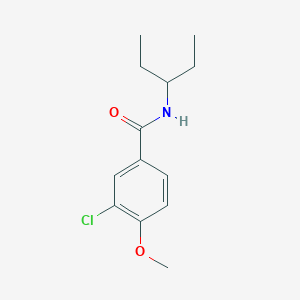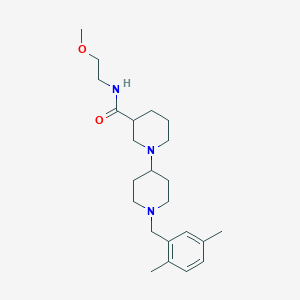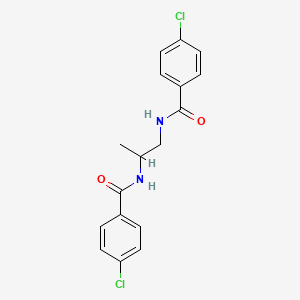
3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide
Overview
Description
3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide, also known as EPMC, is a chemical compound that has been extensively researched for its potential therapeutic applications. It is a derivative of the benzamide class of compounds and has been shown to have a wide range of biochemical and physiological effects.
Mechanism of Action
The exact mechanism of action of 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide is not fully understood. However, it has been proposed that 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide acts by inhibiting the activity of enzymes involved in the biosynthesis of prostaglandins and leukotrienes, which are mediators of inflammation. 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide has also been shown to inhibit the activity of certain ion channels, which are involved in the transmission of pain signals.
Biochemical and Physiological Effects:
3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide has been shown to have a wide range of biochemical and physiological effects. It has been found to reduce the levels of pro-inflammatory cytokines such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α) in animal models of inflammation. 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide has also been shown to reduce the levels of reactive oxygen species (ROS), which are involved in the pathogenesis of many diseases. 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide has been found to have a protective effect on the liver and reduce the levels of liver enzymes such as alanine aminotransferase (ALT) and aspartate aminotransferase (AST).
Advantages and Limitations for Lab Experiments
One of the advantages of using 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide in lab experiments is its wide range of biochemical and physiological effects. This makes it a useful tool for studying the mechanisms of inflammation, pain, and cancer. Another advantage is that 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide is relatively easy to synthesize and purify, making it readily available for use in experiments.
One of the limitations of using 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide in lab experiments is its low solubility in water. This can make it difficult to administer in vivo and may require the use of solvents or other delivery systems. Another limitation is that 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide has not been extensively studied in human clinical trials, which limits its potential therapeutic applications.
Future Directions
There are several future directions for research on 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide. One area of interest is its potential use as an anticancer agent. Further studies are needed to determine the efficacy and safety of 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide in human cancer patients. Another area of interest is its potential use as an antipsychotic agent. 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide has been shown to have dopamine receptor antagonistic activity, which may make it useful in the treatment of schizophrenia and other psychotic disorders. Further studies are needed to determine the efficacy and safety of 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide in human clinical trials.
Scientific Research Applications
3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide has been extensively studied for its potential therapeutic applications. It has been shown to have anticancer, anti-inflammatory, and analgesic properties. 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide has been found to inhibit the growth of cancer cells and induce apoptosis in vitro. It has also been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. 3-chloro-N-(1-ethylpropyl)-4-methoxybenzamide has also been studied for its potential use as an antipsychotic agent.
properties
IUPAC Name |
3-chloro-4-methoxy-N-pentan-3-ylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18ClNO2/c1-4-10(5-2)15-13(16)9-6-7-12(17-3)11(14)8-9/h6-8,10H,4-5H2,1-3H3,(H,15,16) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLMZPUXBPZXSM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(CC)NC(=O)C1=CC(=C(C=C1)OC)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18ClNO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details




Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-[2-(1H-benzimidazol-1-yl)propanoyl]-4-(5-methylpyridin-2-yl)piperidin-4-ol](/img/structure/B5316649.png)

![2-[(4-methoxy-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-(5-methylisoxazol-3-yl)acetamide](/img/structure/B5316658.png)

![7-(cyclopropylmethyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5316663.png)
![N-(2-methylphenyl)-2-{4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}acetamide](/img/structure/B5316676.png)

![6-(2,2-dimethyltetrahydro-2H-pyran-4-yl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5316708.png)
![N-[1-(3-methoxyphenyl)ethyl]-N'-(4-methylphenyl)urea](/img/structure/B5316710.png)
![ethyl 5-[4-(acetyloxy)-3-methoxyphenyl]-7-methyl-3-oxo-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316718.png)
![ethyl 2-[2,4-bis(acetyloxy)benzylidene]-5-(2-chlorophenyl)-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5316724.png)
![2-chloro-4-methyl-N-[2-(4-morpholinylcarbonyl)phenyl]benzamide](/img/structure/B5316727.png)

![N-(2-chlorophenyl)-3-[(6-methyl-3-pyridazinyl)oxy]benzamide](/img/structure/B5316734.png)